1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride

Description

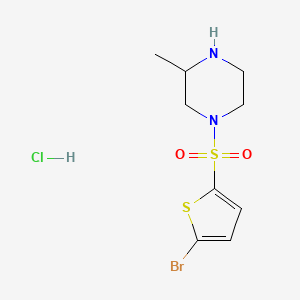

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride (CAS: 1261232-65-8) is a piperazine-based compound featuring a 5-bromo-thiophene-2-sulfonyl substituent and a methyl group at the 3-position of the piperazine ring. Its molecular formula is $ \text{C}{10}\text{H}{15}\text{BrClN}3\text{O}2\text{S}_2 $, with a molecular weight of approximately 415.73 g/mol (calculated from SMILES: Cl.O=S(=O)(C=1SC(Br)=CC1)N2CCNC(C)C2) . This compound has been used in biochemical and pharmaceutical research but is currently listed as discontinued by suppliers like CymitQuimica and HANGZHOU JHECHEM .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S2.ClH/c1-7-6-12(5-4-11-7)16(13,14)9-3-2-8(10)15-9;/h2-3,7,11H,4-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUKWQSKGCVDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=C(S2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261232-65-8 | |

| Record name | Piperazine, 1-[(5-bromo-2-thienyl)sulfonyl]-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with 3-methyl-piperazine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and specific solvents may also be employed to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride has found applications in various scientific research areas:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-thiophene group and the sulfonyl moiety play crucial roles in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Below is a comparison with key analogs:

Key Observations :

- Electronic Effects : The bromothiophene sulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to sulfonylurea receptors or protease targets compared to HBK-14’s electron-donating methoxy group .

- Lipophilicity : Halogenated analogs like 1-(2-Chloro-6-fluoro-benzyl)-3-methyl-piperazine HCl exhibit higher lipophilicity, favoring blood-brain barrier penetration, whereas the sulfonyl group in the target compound may reduce it .

Biological Activity

1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride is a synthetic compound characterized by its unique structure, which includes a piperazine ring substituted with a brominated thiophene sulfonyl group. The molecular formula of this compound is C₉H₁₄BrClN₂O₂S₂, and it is primarily used in research settings rather than for therapeutic purposes. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₉H₁₄BrClN₂O₂S₂

- CAS Number : 1261232-65-8

- Key Functional Groups :

- Piperazine ring

- Brominated thiophene

- Sulfonyl group

The presence of the bromine atom in the thiophene ring may enhance the compound's lipophilicity and binding affinity to biological targets, potentially influencing its pharmacological properties .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects. This interaction could involve:

- Binding to serotonin receptors, potentially influencing mood regulation.

- Inhibition of efflux pumps associated with multidrug resistance, similar to other piperazine derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into the potential biological activity of this compound. The following table summarizes notable compounds with similar structures:

| Compound Name | Unique Features |

|---|---|

| 1-(4-Fluoro-thiophene-2-sulfonyl)-3-methyl-piperazine | Contains a fluorine atom; may exhibit different electronic properties affecting biological activity. |

| 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperazine | Chlorinated variant; potentially differing reactivity and selectivity in biological assays. |

| 4-(5-Bromo-thiophene-2-sulfonyl)-2-methyl-piperazine | Different substitution pattern on piperazine; may have distinct pharmacological profiles. |

These variations illustrate how slight modifications in chemical structure can lead to significant differences in biological behavior.

Case Studies and Research Findings

Recent studies have investigated piperazine derivatives for their potential therapeutic applications. For example, compounds similar to this compound have been explored for their roles as:

- Antidepressants : Certain piperazines have been shown to modulate serotonin levels, which could be relevant for mood disorders .

- Antimicrobial agents : Some derivatives exhibit significant antibacterial activity against pathogens like Staphylococcus aureus .

Although direct studies on the specific compound are scarce, these findings suggest a promising avenue for future research.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for structural elucidation of 1-(5-Bromo-thiophene-2-sulfonyl)-3-methyl-piperazine hydrochloride, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm and piperazine methyl groups at δ 1.2–1.5 ppm). Assign peaks using coupling patterns and integration ratios .

- Infrared (IR) Spectroscopy : Confirm sulfonyl (-SO-) stretches (~1350 cm and ~1150 cm) and C-Br bonds (~550 cm) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS; expect [M+H] at m/z corresponding to CHBrNOS (exact mass ~363.9 Da) .

Q. How can researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the sulfonamide group .

- Safety Protocols : Use fume hoods, nitrile gloves, and safety goggles. Avoid static discharge by grounding equipment during transfer .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Stepwise Synthesis :

React 5-bromothiophene-2-sulfonyl chloride with 3-methylpiperazine in dry DCM under N.

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (silica gel, 10% MeOH/DCM).

Precipitate the hydrochloride salt using HCl gas in diethyl ether .

- Key Reaction Parameters : Maintain pH >10 during sulfonamide formation to avoid protonation of the piperazine .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energetically favorable pathways for sulfonylation or bromination .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures for derivative synthesis .

- Example Workflow :

- Screen substituents on the thiophene ring using DFT to calculate activation energies for bromine substitution .

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Data Triangulation :

Validate purity (>98% via HPLC; compare retention times with standards in ).

Assess metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo .

Use isotopic labeling (C) to track compound distribution in animal models .

- Table: Common Data Contradictions and Solutions

| Issue | Possible Cause | Resolution |

|---|---|---|

| Low in vivo efficacy | Poor bioavailability | Modify formulation (e.g., liposomal encapsulation) |

| Off-target effects | Impurity interference | Re-purify using prep-HPLC |

Q. What strategies are effective for impurity profiling and quantification in batches of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC-DAD : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% TFA in HO/MeOH) to separate impurities. Reference standards (e.g., ) aid peak identification .

- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions specific to common byproducts (e.g., des-bromo analogs) .

- Table: Typical Impurities and Sources

| Impurity | Structure | Origin |

|---|---|---|

| Des-bromo | Lacks Br on thiophene | Incomplete bromination |

| Hydrolyzed sulfonamide | Broken sulfonyl group | Moisture exposure |

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Functional Group Modifications :

- Replace the 5-bromo group with electron-withdrawing groups (e.g., -CF) to enhance sulfonamide electrophilicity .

- Introduce substituents on the piperazine ring (e.g., -CHPh) to improve lipophilicity and blood-brain barrier penetration .

- Docking Studies : Use MOE or AutoDock to simulate interactions with target proteins (e.g., serotonin receptors). Validate with SPR or ITC binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.